4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone
Overview
Description
The compound is a quinolinone derivative with a nitro group at the 3-position and a dimethylaminopropylamino group at the 4-position. Quinolinones are a class of compounds that are derivatives of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group and the dimethylaminopropylamino group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the quinolinone core, with the nitro group at the 3-position and the dimethylaminopropylamino group at the 4-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitro group and the dimethylaminopropylamino group. The nitro group is electron-withdrawing, which could make the compound more reactive. The dimethylaminopropylamino group could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. The presence of the nitro group could make the compound relatively polar, which could influence its solubility properties .Future Directions
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways likely contribute to the compound’s overall biological activity.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound likely has a wide range of molecular and cellular effects.
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1-methyl-3-nitroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-17(2)10-6-9-16-13-11-7-4-5-8-12(11)18(3)15(20)14(13)19(21)22/h4-5,7-8,16H,6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVAHGZEIIHVQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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